(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound featuring both isoxazole and oxadiazole rings
Mechanism of Action
Target of Action
The primary target of (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is the FMS-like tyrosine kinase-3 (FLT3) receptor . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production .
Mode of Action
This compound interacts with its target, the FLT3 receptor, by inhibiting its phosphorylation . This inhibition disrupts the normal signaling pathways of the FLT3 receptor, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FLT3 affects several biochemical pathways. The FLT3 receptor is involved in the activation of multiple downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . These pathways play critical roles in cell survival, proliferation, and differentiation . By inhibiting FLT3, this compound disrupts these pathways, leading to altered cellular functions .
Pharmacokinetics
The aqueous solubility and oral pharmacokinetic properties at higher doses in rodents were found to be less than optimal for clinical development .
Result of Action
The result of this compound’s action is the inhibition of FLT3 phosphorylation, which leads to the disruption of downstream signaling pathways . This disruption can lead to the induction of apoptosis (programmed cell death) in a concentration-dependent manner . In vivo studies have shown that this compound can lead to complete tumor regression in the MV4-11 xenograft model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of a hydrazide with a nitrile.
Coupling of the Rings: The two rings are then coupled through a series of reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the oxadiazole ring to an oxadiazoline ring.
Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group, which can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of oxadiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a drug for treating various diseases, depending on its bioactivity and mechanism of action.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-(5-Phenylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-(5-Isopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXKAMRIDPCYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.